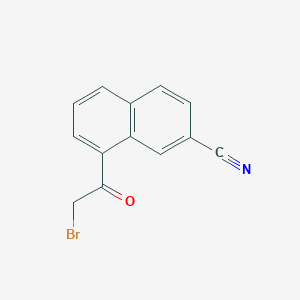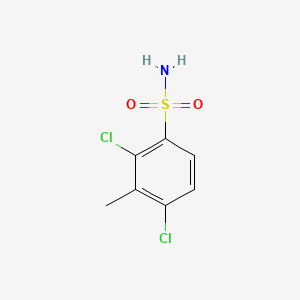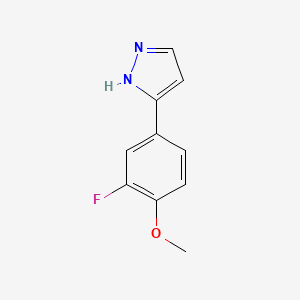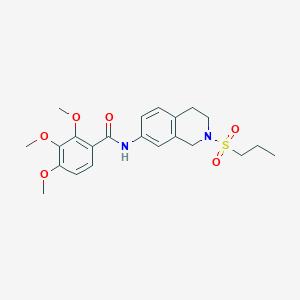![molecular formula C17H12N4O3S B2359527 N-(2-(5,7-二氧代-5H-吡咯并[3,4-b]吡啶-6(7H)-基)乙基)苯并[d]噻唑-2-甲酰胺 CAS No. 2034611-13-5](/img/structure/B2359527.png)
N-(2-(5,7-二氧代-5H-吡咯并[3,4-b]吡啶-6(7H)-基)乙基)苯并[d]噻唑-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide is a synthetic compound that has generated significant interest in the fields of chemistry and medicinal research due to its unique structural properties and potential therapeutic applications.
科学研究应用
N-(2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide has a broad range of applications in scientific research:
Chemistry: : Used as a building block for designing novel chemical entities with diverse functionalities.
Biology: : Acts as a probe in biochemical studies to investigate enzyme functions and interactions.
Medicine: : Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific biological targets.
Industry: : Applied in the development of advanced materials with specialized properties for electronics or photonics.
作用机制
Target of Action
The primary target of this compound is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
The compound interacts with RIPK1, exhibiting potent inhibitory activity . It binds to the allosteric pocket of RIPK1, serving as a type III inhibitor . This interaction inhibits the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis .
Biochemical Pathways
The inhibition of RIPK1 disrupts the necroptosis pathway. Necroptosis is a form of cell death that is distinct from apoptosis and is characterized by the loss of membrane integrity and cellular swelling . By inhibiting RIPK1, the compound prevents the initiation of this cell death pathway .
Pharmacokinetics
These studies are crucial for determining the oral exposure of the compound and its bioavailability .
Result of Action
The result of the compound’s action is potent anti-necroptotic activity in both human and mouse cellular assays . By inhibiting RIPK1, the compound effectively mitigates necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. Key steps include the formation of the pyrrolopyridine core, followed by the introduction of the benzo[d]thiazole moiety. Specific reagents, catalysts, and conditions may vary, but common methods include cyclization reactions, amide bond formation, and selective oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale optimization of the synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline production and ensure scalability.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Undergoes oxidation to form different oxidative derivatives.
Reduction: : Can be reduced to simpler structures or to modify functional groups.
Substitution: : Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Reagents commonly used include:
Oxidizing agents: : such as potassium permanganate or chromium trioxide.
Reducing agents: : like lithium aluminium hydride or hydrogen gas in the presence of a palladium catalyst.
Substituting agents: : such as halogens for electrophilic substitution or Grignard reagents for nucleophilic substitution.
Major Products
The products formed from these reactions depend on the conditions and reagents used but typically involve modifications to the pyrrolo[3,4-b]pyridine and benzo[d]thiazole structures, potentially leading to new derivatives with varied biological activities.
相似化合物的比较
Similar Compounds
Compounds structurally similar to N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide include:
N-(2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide
N-(2-(5,7-dioxo-1H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide
Unique Characteristics
N-(2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide stands out due to its specific structural configuration, which imparts unique properties such as enhanced stability and selectivity towards certain biological targets. These characteristics can make it more effective in specific applications compared to its analogs.
Would you like more detail on any specific section?
属性
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c22-14(15-20-11-5-1-2-6-12(11)25-15)19-8-9-21-16(23)10-4-3-7-18-13(10)17(21)24/h1-7H,8-9H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYIIOMFHZAZCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2359444.png)
![3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2359445.png)
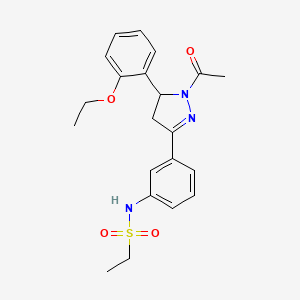
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2359448.png)
![1-methanesulfonyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B2359449.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2359450.png)
![N-(1-cyanopropyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2359452.png)
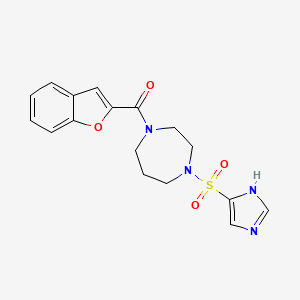
![2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol](/img/structure/B2359454.png)
![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2359458.png)
